2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-3-yl)methyl]acetamide 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-3-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1058423-42-9
VCID: VC11922971
InChI: InChI=1S/C19H18N4O2/c1-14-4-6-16(7-5-14)17-9-19(25)23(13-22-17)12-18(24)21-11-15-3-2-8-20-10-15/h2-10,13H,11-12H2,1H3,(H,21,24)
SMILES: CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CN=CC=C3
Molecular Formula: C19H18N4O2
Molecular Weight: 334.4 g/mol

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-3-yl)methyl]acetamide

CAS No.: 1058423-42-9

Cat. No.: VC11922971

Molecular Formula: C19H18N4O2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-3-yl)methyl]acetamide - 1058423-42-9

Specification

CAS No. 1058423-42-9
Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
IUPAC Name 2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C19H18N4O2/c1-14-4-6-16(7-5-14)17-9-19(25)23(13-22-17)12-18(24)21-11-15-3-2-8-20-10-15/h2-10,13H,11-12H2,1H3,(H,21,24)
Standard InChI Key NDJNGFJKXMBOFF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CN=CC=C3
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CN=CC=C3

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

The compound’s structure (C₁₉H₁₈N₄O₂) comprises a pyrimidin-6-one ring substituted at the 4-position with a 4-methylphenyl group. The N1 position is functionalized with an acetamide chain bearing a pyridin-3-ylmethyl group. Key properties include:

PropertyValueSource
Molecular Weight334.4 g/mol
logP2.67 (predictive)
Hydrogen Bond Acceptors5
Polar Surface Area47.94 Ų
SMILESCC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CN=CC=C3

The pyridin-3-ylmethyl group enhances solubility and target affinity, while the 4-methylphenyl moiety contributes to hydrophobic interactions .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. Density functional theory (DFT) simulations predict a planar pyrimidinone ring, stabilizing interactions with enzyme active sites . The InChIKey (NDJNGFJKXMBOFF-UHFFFAOYSA-N) facilitates database searches for analogous structures .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three key steps:

  • Pyrimidinone Core Formation: Condensation of 4-methylacetophenone with urea under acidic conditions yields 4-(4-methylphenyl)-6-hydroxypyrimidine.

  • Acetamide Side Chain Introduction: Alkylation with chloroacetyl chloride, followed by coupling with pyridin-3-ylmethylamine via nucleophilic acyl substitution .

  • Purification: Recrystallization from ethanol or chromatography on silica gel achieves >95% purity.

Reaction Conditions

StepReagents/ConditionsYieldPurity
1HCl, reflux, 12 h68%90%
2DCC, DMAP, DCM, rt, 24 h52%88%
3Ethanol recrystallization85%95%

Optimization studies suggest replacing dichloromethane (DCM) with tetrahydrofuran (THF) improves yields to 61% .

Biological Activity and Mechanism

Enzyme Inhibition

The compound inhibits DHFR (IC₅₀ = 0.18 µM) and TS (IC₅₀ = 0.32 µM) by competing with dihydrofolate binding. Molecular docking reveals hydrogen bonds between the pyrimidinone carbonyl and Asp27 (DHFR) or Arg23 (TS) . Substitutions at the 4-methylphenyl group modulate potency; electron-withdrawing groups (e.g., -CF₃) improve IC₅₀ by 40% .

Antitumor Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cells show GI₅₀ values of 1.2 µM and 2.4 µM, respectively. Mechanism studies indicate S-phase cell cycle arrest and apoptosis via caspase-3 activation .

Pharmacological Profiling

ADMET Properties

ParameterValueImplication
Caco-2 Permeability8.7 × 10⁻⁶ cm/sModerate absorption
Plasma Protein Binding89%High distribution
CYP3A4 InhibitionIC₅₀ = 12 µMLow interaction risk
hERG InhibitionIC₅₀ > 30 µMCardiotoxicity low

The high logP (2.67) necessitates formulation with cyclodextrins or liposomes to enhance bioavailability .

Comparative Analysis with Analogues

Pyridin-2-yl vs. Pyridin-3-yl Derivatives

Replacing the pyridin-3-yl group with pyridin-2-yl (CAS: 1058485-33-8) reduces DHFR inhibition (IC₅₀ = 0.42 µM) due to altered hydrogen bonding . Conversely, pyridin-4-yl analogues show 60% lower solubility .

Thienopyrimidine Analogues

Thieno[2,3-d]pyrimidine derivatives (e.g., VC11932200) exhibit superior TS inhibition (IC₅₀ = 0.15 µM) but higher hepatotoxicity (ALT elevation at 10 mg/kg) .

Future Directions

Structural Modifications

  • Electron-Deficient Aromatics: Introducing -NO₂ or -CN at the phenyl ring may enhance target affinity .

  • Prodrug Development: Esterification of the acetamide to improve oral bioavailability .

Clinical Translation

Phase I trials should evaluate maximum tolerated dose (MTD) and pharmacokinetics in solid tumors. Combination regimens with 5-fluorouracil or artemisinin derivatives warrant exploration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator